

Structure Elucidation of 1-(4-Methylthiazol-5-yl)ethanone: A Technical Guide

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Compound of Interest

Compound Name: 1-(4-Methylthiazol-5-yl)ethanone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of **1-(4-methylthiazol-5-yl)ethanone**, a heterocyclic ketone with potential applications in medicinal chemistry. This document details the key spectroscopic data, experimental protocols for its synthesis and characterization, and a workflow for its structural analysis.

Chemical Structure and Properties

1-(4-Methylthiazol-5-yl)ethanone is a thiazole derivative with the molecular formula C₆H₇NOS and a molecular weight of 141.19 g/mol .[\[1\]](#)[\[2\]](#) Its chemical structure consists of a thiazole ring substituted with a methyl group at position 4 and an acetyl group at position 5.

Table 1: Physicochemical Properties of **1-(4-Methylthiazol-5-yl)ethanone**

Property	Value	Reference
CAS Number	38205-55-9	[1]
Molecular Formula	C ₆ H ₇ NOS	[1]
Molecular Weight	141.19 g/mol	[1]
SMILES	CC1=C(SC=N1)C(=O)C	[1]
InChIKey	MBLHLRLBSIWLMG-UHFFFAOYSA-N	[1]

Spectroscopic Data for Structure Elucidation

The structural confirmation of **1-(4-methylthiazol-5-yl)ethanone** relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). While experimental data for this specific compound is not widely published, the following tables provide predicted and expected values based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data for **1-(4-Methylthiazol-5-yl)ethanone**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.7	s	1H	H-2 (thiazole ring)
~2.6	s	3H	-CH ₃ (acetyl group)
~2.5	s	3H	-CH ₃ (thiazole ring)

Table 3: Predicted ¹³C NMR Spectral Data for **1-(4-Methylthiazol-5-yl)ethanone**

Chemical Shift (δ) ppm	Assignment
~190	C=O (acetyl)
~155	C-2 (thiazole)
~150	C-4 (thiazole)
~130	C-5 (thiazole)
~28	-CH ₃ (acetyl)
~17	-CH ₃ (thiazole)

Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 4: Expected FT-IR Absorption Bands for **1-(4-Methylthiazol-5-yl)ethanone**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100	Medium	C-H stretch (aromatic)
~2950-2850	Medium-Weak	C-H stretch (aliphatic)
~1680	Strong	C=O stretch (ketone)
~1550	Medium	C=N stretch (thiazole ring)
~1450	Medium	C-H bend (aliphatic)
~1360	Medium	C-H bend (methyl)
~600-900	Medium-Weak	C-S stretch

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 141, corresponding to the molecular weight of the compound.^[1] Key fragmentation patterns would likely involve the loss of the acetyl group (CH₃CO, m/z 43) and the methyl group (CH₃, m/z 15).

Table 5: Expected Mass Spectrometry Fragmentation Data for **1-(4-Methylthiazol-5-yl)ethanone**

m/z	Fragment Ion
141	[M] ⁺
126	[M - CH ₃] ⁺
98	[M - CH ₃ CO] ⁺
84	[Thiazole ring fragment]
43	[CH ₃ CO] ⁺

Experimental Protocols

Synthesis via Hantzsch Thiazole Synthesis

A common and effective method for the synthesis of **1-(4-methylthiazol-5-yl)ethanone** is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α -haloketone with a thioamide. For the synthesis of the target molecule, 3-chloro-2,4-pentanedione serves as the α -haloketone and thioacetamide as the thioamide.

Materials:

- 3-Chloro-2,4-pentanedione
- Thioacetamide
- Ethanol (absolute)
- Sodium acetate
- Water

Procedure:

- Dissolve thioacetamide in absolute ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
- Heat the solution to reflux.

- Slowly add a solution of 3-chloro-2,4-pentanedione in absolute ethanol to the refluxing mixture.
- Continue refluxing the reaction mixture for approximately 8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Pour the reaction mixture into cold water.
- Neutralize the solution with a saturated solution of sodium acetate to precipitate the product.
- Collect the solid product by vacuum filtration and wash with cold water.
- Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure **1-(4-methylthiazol-5-yl)ethanone**.

Spectroscopic Characterization

3.2.1. NMR Spectroscopy

- Prepare a sample by dissolving 5-10 mg of the synthesized compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube.
- Acquire ^1H and ^{13}C NMR spectra using a standard NMR spectrometer (e.g., 400 or 500 MHz).
- Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values.

3.2.2. FT-IR Spectroscopy

- Obtain the FT-IR spectrum of the solid sample using an ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet.
- Record the spectrum over a range of $4000\text{-}400\text{ cm}^{-1}$.

- Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

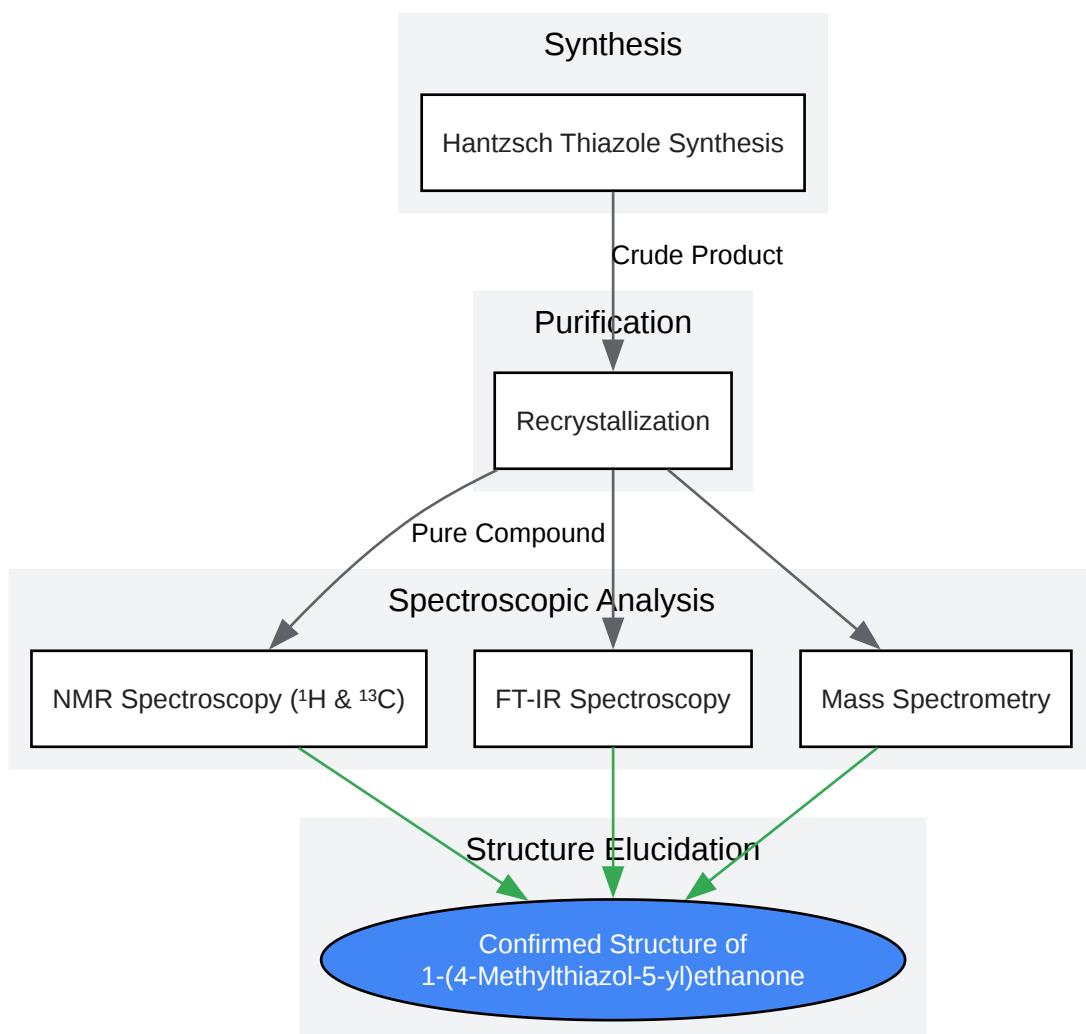
3.2.3. Mass Spectrometry

- Introduce a small amount of the sample into the mass spectrometer, typically using a direct insertion probe or after separation by Gas Chromatography (GC-MS).
- Acquire the mass spectrum using an appropriate ionization technique, such as Electron Ionization (EI).
- Analyze the resulting spectrum to identify the molecular ion peak and major fragment ions.

Visualization of Workflows and Pathways

Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the structure elucidation of **1-(4-methylthiazol-5-yl)ethanone**.

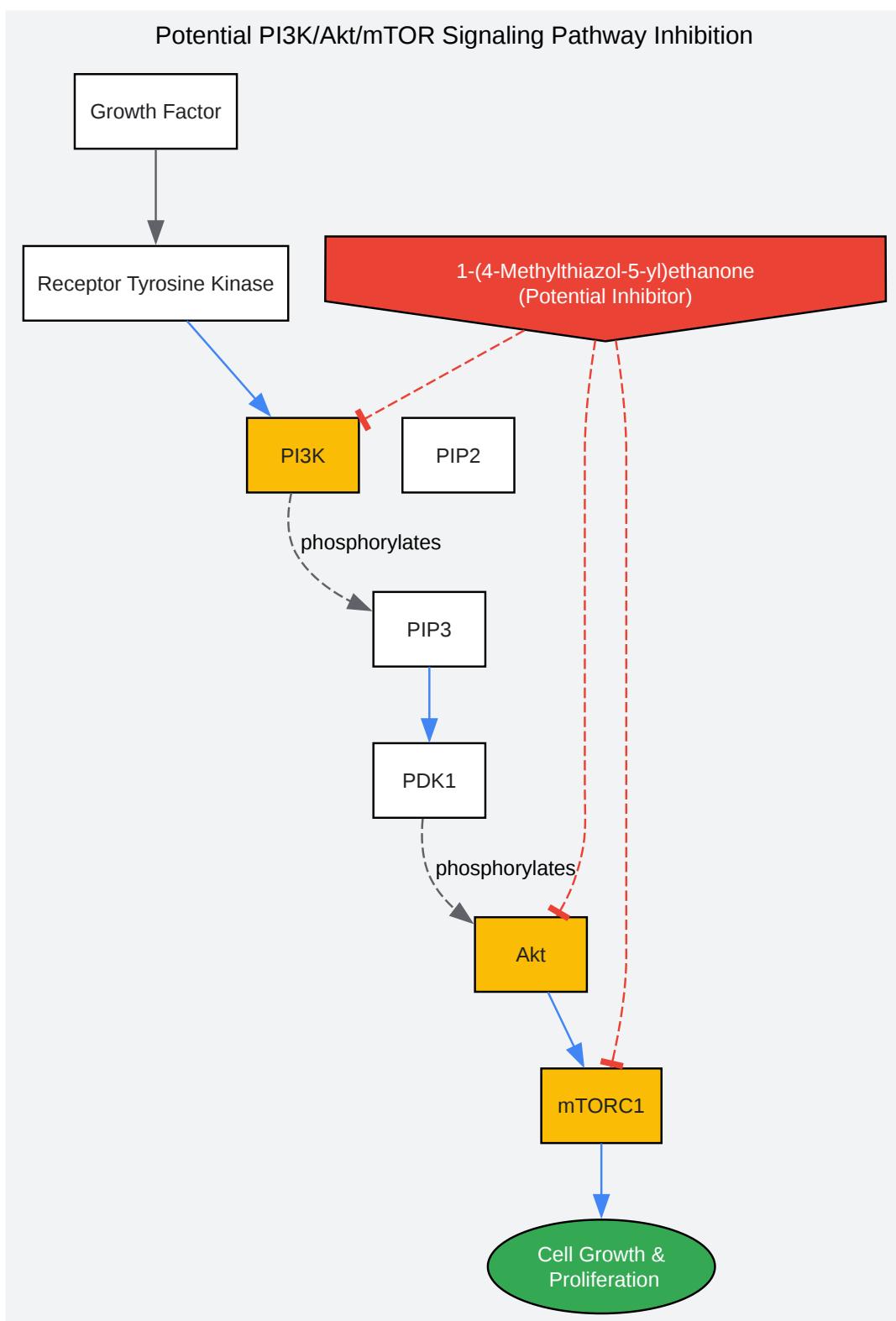


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Structure Elucidation Workflow

Potential Signaling Pathway Involvement

Thiazole derivatives are known to interact with various biological targets and signaling pathways. While the specific pathways modulated by **1-(4-methylthiazol-5-yl)ethanone** are not yet fully elucidated, related compounds have shown activity in pathways such as the PI3K/Akt/mTOR signaling pathway, which is crucial in cell growth, proliferation, and survival.



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Potential PI3K/Akt/mTOR Pathway Inhibition

This guide provides a foundational understanding of the structure elucidation of **1-(4-methylthiazol-5-yl)ethanone**. Further experimental validation is necessary to confirm the predicted spectroscopic data and to fully explore the biological activities and mechanisms of action of this compound.

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References

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